4-Hydroxyfuran-2(5H)-thione, also known as tetronic acid, is a heterocyclic organic compound characterized by a furan ring with a hydroxyl group at the 4-position and a thione functional group. Its molecular formula is C4H4O3S, indicating the presence of sulfur in its structure. This compound exhibits unique chemical properties due to the combination of its furan ring and hydroxyl group, which allow it to participate in various
These reactions highlight the compound's versatility in organic synthesis and its potential as a precursor for more complex molecules .
4-Hydroxyfuran-2(5H)-thione exhibits notable biological activities. Research indicates that it may possess antimicrobial properties, making it a candidate for developing new antibiotics. Additionally, its structural features allow it to interact with various biological targets, potentially influencing cellular processes. The compound has been studied for its effects on enzyme inhibition and its role in metabolic pathways, which could have implications in pharmacology and medicinal chemistry .
Several methods have been developed for synthesizing 4-hydroxyfuran-2(5H)-thione:
These synthetic routes are essential for producing this compound in laboratory settings and for potential industrial applications.
4-Hydroxyfuran-2(5H)-thione has several applications across different fields:
Interaction studies of 4-hydroxyfuran-2(5H)-thione have revealed its ability to form hydrogen bonds due to the presence of the hydroxyl group. This property enhances its reactivity with nucleophiles and electrophiles, making it suitable for various chemical transformations. Additionally, its interactions with biological molecules are being explored to understand its mechanism of action better and identify potential therapeutic applications .
Several compounds share structural similarities with 4-hydroxyfuran-2(5H)-thione. Here are some notable examples:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Furan-2(5H)-one | Lacks hydroxyl group | Different reactivity; primarily used as a solvent |
| 4-Hydroxybutanoic Acid | Similar structure but lacks furan ring | Different chemical properties; used in polymer synthesis |
| Furfural | Precursor in synthesis; contains aldehyde functional group | Distinct applications in biomass conversion |
| 4-Hydroxyfuran-2(5H)-one Derivatives | Variants with different substituents | Potentially altered biological activity and reactivity |
The uniqueness of 4-hydroxyfuran-2(5H)-thione lies in its combination of a furan ring with both hydroxyl and thione functionalities, which imparts distinct chemical properties and reactivity compared to these similar compounds .
Furanones are five-membered lactones featuring a fused γ-lactone ring. The parent compound, furan-2(5H)-one, serves as the scaffold for derivatives like 4-hydroxyfuran-2(5H)-one (IUPAC: H-furan-5-one), which substitutes a hydroxyl group at the C4 position. Replacing the lactone oxygen with sulfur yields the thione variant, 4-hydroxyfuran-2(5H)-thione, though this compound remains poorly documented in the literature.
Furanone chemistry emerged in the early 20th century, with tetronic acid (4-hydroxyfuran-2(5H)-one) first synthesized in 1935. Its natural occurrence in Penicillium species highlighted its biological relevance. The 1960s saw advancements in furanone applications, including flavor additives like furaneol (strawberry furanone), a methyl-substituted derivative pivotal in food science. Thione analogs, however, remain underexplored, likely due to synthetic challenges and instability.
Tetronic Acid Synthesis:
Thione Analog Hypotheses:
Iodine-based reagents play a pivotal role in constructing the γ-lactone framework of furanones. For example, 4-aryl-2,3-allenoic acids undergo sequential halolactonization and hydroxylation using molecular iodine (I~2~) to yield 4-halo-5-hydroxyfuran-2(5H)-ones (Figure 1) [2]. The reaction proceeds via electrophilic iodination at the β-carbon of the allenoic acid, followed by intramolecular nucleophilic attack of the carboxylate oxygen to form the lactone ring. X-ray crystallography confirms the (5R)-configuration in products such as 3-methyl-4-iodo-5-phenyl-5-hydroxy-2(5H)-furanone [2].
An alternative approach employs N-iodosuccinimide (NIS) for electrophilic cyclization of 2-alkynyl-2-silyloxy carbonyl compounds, yielding 4-iodo-3-furanones [3]. This tandem cyclization/1,2-migration mechanism avoids regioselectivity challenges associated with allenoic acid substrates. Gold(III) chloride (AuCl~3~) further enhances reactivity in NIS-mediated reactions, enabling access to highly substituted furanones in yields exceeding 80% [3].
Table 1: Comparative efficiency of iodine-mediated furanone syntheses
| Substrate | Reagent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Aryl-2,3-allenoic acid | I~2~ | None | 65–78 | [2] |
| 2-Alkynyl-2-silyloxy ester | NIS | AuCl~3~ | 82–92 | [3] |
Copper(II) halides (CuX~2~, X = Br, Cl) synergize with iodine in halolactonization reactions, particularly for sterically hindered substrates. In the synthesis of 4-bromo-5-hydroxyfuranones, CuBr~2~ facilitates regioselective bromination at the γ-position of 4-aryl-2,3-allenoic acids, followed by hydroxylation to afford products in 58–72% yields [2]. Mechanistic studies suggest CuX~2~ stabilizes the halonium ion intermediate, accelerating lactonization.
Notably, chiral copper complexes enable enantioconvergent transformations. For instance, (R)-BINAP-CuCl~2~ catalyzes the coupling of racemic 2-chloro-2-phenylbutanenitrile with anilines, achieving 66% yield and 92% enantiomeric excess (ee) via radical intermediates [4]. This highlights copper’s versatility in both structural and stereochemical control.
Grignard reagents are instrumental for introducing alkyl/aryl groups into furanone precursors. In the synthesis of 5-ethyl-3-hydroxy-4-methyl-2(5H)-furanone, ethyl 2-oxobutanoate undergoes condensation with propanal under basic conditions (Scheme 2) [5]. The choice of base critically influences selectivity:
Copper additives further enhance Grignard reactivity. Phenyl magnesium bromide reacts with 2-oxoaldehydes in the presence of CuCl (10 mol%), yielding 1,2-diketones via a radical coupling pathway [6]. This method circumvents over-addition issues typical of Grignard reactions.
While direct examples of biomass-derived furanone thiones are limited, oxidation protocols for sulfur-containing intermediates offer transferable insights. Thioethers derived from 5-menthyloxy-2(5H)-furanones are oxidized to sulfones using H~2~O~2~ in acetic acid (85–93% yields) [1]. The reaction proceeds via a two-step mechanism: initial sulfoxide formation followed by overoxidation to the sulfonyl group. IR spectroscopy confirms successful oxidation through characteristic S=O stretches at 1151–1163 cm^−1^ (symmetric) and 1342–1350 cm^−1^ (asymmetric) [1].
Thione derivatives exhibit distinct reactivity compared to ketones:
Table 2: Functional group compatibility in furanone synthesis
| Functional Group | Preferred Reagents | Typical Yield (%) | Stability Under Oxidation |
|---|---|---|---|
| Ketone (C=O) | I~2~, CuX~2~ | 65–78 | High |
| Thione (C=S) | RSH, H~2~O~2~/AcOH | 70–85 | Moderate |
| Sulfone (SO~2~) | H~2~O~2~/AcOH, mCPBA | 85–93 | High |
These distinctions underscore the need for tailored synthetic approaches when targeting thione-containing analogues.
X-ray crystallographic analysis represents the definitive method for determining the three-dimensional molecular architecture of 4-hydroxyfuran-2(5H)-thione and related furanone derivatives. Recent crystallographic investigations have provided crucial insights into the solid-state structures and stereochemical features of these compounds [1] [2].
The crystallographic data for furanone derivatives reveal significant structural diversity depending on substitution patterns and stereochemical configurations. For 5-menthyloxy-2(5H)-furanone and 5-bornyloxy-2(5H)-furanone derivatives, single crystal X-ray diffraction studies have established their crystal structures in the orthorhombic space group P212121, which is characteristic of enantiopure compounds [1]. These structures demonstrate the (S)-configuration at the C-5 carbon atom of the lactone ring, as determined through anomalous scattering of heavy atoms including sulfur and halogens [1].
The molecular structures of various thioether and sulfone derivatives of 2(5H)-furanone have been characterized through single crystal X-ray diffraction [1]. The crystal structures show that compounds crystallize in chiral space groups, with monoclinic P21 symmetry observed for several derivatives and trigonal P32 symmetry for others [1]. The absolute configuration of chiral centers has been unambiguously determined through crystallographic analysis [1].
Crystallographic studies have revealed important intermolecular interactions that govern crystal packing. The structures exhibit extensive hydrogen bonding networks, particularly involving the hydroxyl groups and carbonyl functionalities [2]. For cocrystals containing furanone derivatives, robust supramolecular architectures are stabilized by N—H⋯O, N—H⋯N, O—H⋯O, C—H⋯O and C—H⋯F hydrogen bonds [2]. These interactions form diverse ring motifs including R22(8), R44(22), R66(32), and R88(34) patterns [2].
The crystallographic analysis has also provided detailed bond length and angle measurements. For hydroxyl-containing derivatives, the C—O bond length in the hydroxyl group typically measures approximately 1.3520 Å, with corresponding internal bond angles in agreement with literature values [2]. The crystal packing exhibits alternating polar and non-polar layers, a characteristic feature of many organic compounds containing both hydrophilic and hydrophobic regions [3].
Crystal structure determination has been facilitated by modern diffractometric techniques, with data collection performed using XtaLAB Synergy systems equipped with Cu Kα radiation [2]. The structures are typically refined to R-factors below 0.035, indicating high-quality crystallographic data [2]. Unit cell parameters and space group determinations provide fundamental structural information necessary for understanding the solid-state behavior of these compounds.
Nuclear magnetic resonance spectroscopy provides comprehensive structural information for 4-hydroxyfuran-2(5H)-thione and related furanone compounds through characteristic chemical shift patterns and coupling constants. The NMR spectral fingerprints of furanone systems exhibit distinctive features that enable unambiguous structural identification [1] [4].
Proton nuclear magnetic resonance analysis reveals specific signal patterns for furanone derivatives. For 5-chloro-4-[4-chlorophenylsulfanyl]-furanone compounds, the aromatic protons appear as characteristic AA'BB' patterns at δ 7.47 and 7.39 ppm with coupling constants of 8.2 Hz [1]. The stereochemically pure derivatives show well-resolved multipicity patterns that confirm the substitution patterns and stereochemical arrangements [1].
The furanone ring protons display characteristic chemical shifts that reflect the electronic environment created by the lactone functionality and hydroxyl substitution. For 5-hydroxyfuran-2-yl triazole derivatives, the aromatic protons appear as doublets at δ 7.46 (J = 8.4 Hz) and δ 7.85 (J = 8.7 Hz) [4]. The hydroxyl proton typically appears as a singlet around δ 8.04, while NH protons of triazole derivatives appear at δ 8.09 and δ 8.26 [4].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift ranges for different carbon environments. For 5-hydroxyfuran-2-yl derivatives, the carbon spectrum shows signals at δ 161.9, 141.3, 134.7, 133.7, 129.4, and 129.2 ppm [4]. These chemical shifts correspond to the various carbon atoms in the furanone ring and attached substituents, providing definitive evidence for the proposed structures.
The nuclear magnetic resonance analysis of substituted furanone derivatives reveals the influence of electron-withdrawing and electron-donating groups on chemical shift patterns. Compounds containing sulfur-based substituents show characteristic shifts that reflect the electronic effects of these groups [1]. The coupling patterns and chemical shifts provide detailed information about the substitution patterns and stereochemical configurations.
Deuterated solvents such as CDCl3 and DMSO-d6 are commonly employed for nuclear magnetic resonance analysis of furanone derivatives [1] [4]. The choice of solvent can influence signal resolution and chemical shift values, with DMSO-d6 often providing better resolution for polar derivatives [4]. The nuclear magnetic resonance data consistently confirm structural assignments and provide valuable information for characterizing new derivatives.
Infrared spectroscopy provides distinctive absorption patterns that enable reliable identification and structural characterization of hydroxy-furanone compounds. The infrared spectral features reflect the vibrational modes of specific functional groups present in these molecules [1] [4] [5].
The characteristic infrared absorption bands for hydroxy-furanone derivatives span several key regions of the spectrum. Carbon-hydrogen stretching vibrations appear in the range of 2800-3000 cm⁻¹, encompassing both aliphatic and aromatic C-H bonds [1]. These bands typically appear as strong absorptions and provide evidence for the presence of both sp³ and sp² hybridized carbon atoms [1].
The carbonyl stretching vibration represents the most diagnostic feature in the infrared spectra of furanone derivatives. The lactone carbonyl group exhibits characteristic absorption in the range of 1755-1787 cm⁻¹ [1]. This frequency range is higher than typical ketone carbonyls due to the electron-withdrawing effect of the oxygen atom in the lactone ring, which increases the double-bond character of the carbonyl group [1].
For derivatives containing amide functionalities, additional carbonyl absorptions appear at 1698-1717 cm⁻¹ [5]. This lower frequency compared to the lactone carbonyl reflects the resonance stabilization present in amide linkages [5]. The presence of multiple carbonyl absorptions in modified derivatives provides valuable structural information about the substitution patterns [5].
Aromatic carbon-carbon stretching vibrations appear as medium to strong absorptions in the range of 1474-1600 cm⁻¹ [1]. These bands are characteristic of aromatic ring systems and their intensity and frequency can provide information about the substitution patterns on aromatic rings [1]. The presence of electron-withdrawing substituents typically shifts these absorptions to higher frequencies.
Hydroxyl group vibrations appear as broad absorptions in the range of 3264-3427 cm⁻¹ [4]. The broad nature of these bands results from hydrogen bonding interactions, both intramolecular and intermolecular [4]. The exact frequency and bandwidth of hydroxyl absorptions can provide information about the hydrogen bonding environment and the strength of these interactions [4].
Carbon-sulfur bond vibrations appear as medium intensity absorptions in the range of 600-700 cm⁻¹ . These lower frequency vibrations are characteristic of C-S bonds and provide evidence for the presence of sulfur-containing substituents in modified furanone derivatives . The frequency of these absorptions can be influenced by the electronic nature of the substituents attached to the sulfur atom.
The thermodynamic stability of 4-hydroxyfuran-2(5H)-thione and related compounds is fundamentally influenced by tautomeric equilibria and environmental factors such as pH and temperature. Understanding these equilibria is crucial for predicting the behavior and stability of these compounds under various conditions [7] [8] [9].
Tautomeric equilibria in hydroxy-furanone systems involve proton transfer processes that can significantly affect molecular stability and reactivity. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, extensive studies have demonstrated that tautomerism and racemization rates are minimized at pH values between 4 and 5 [7]. This pH range represents the optimal conditions for maintaining structural integrity and preventing unwanted isomerization reactions [7].
The mechanism of tautomeric interconversion involves keto-enol equilibria that can lead to racemization of chiral centers. At physiological pH (7.2), approximately 50% of the protons at the C-2 position exchange with deuterium from the medium within one hour [7]. This rapid exchange demonstrates the lability of the proton at this position and its susceptibility to base-catalyzed tautomerization [7].
Thermal decomposition studies reveal the inherent stability limits of furanone derivatives. For 2(3H) and 2(5H) furanones, thermal decomposition occurs through hydrogen transfer reactions and simultaneous ring opening processes [8] [9]. The decomposition pathways involve formation of open-ring ketenoic aldehydes, which can subsequently undergo ring closure to form isomeric structures [8] [9].
Thermogravimetric analysis of furanone-modified polymers provides insights into thermal stability rankings. In chitosan-furanone derivatives, the thermal stability order was determined to be CS-I > CS > CS-II, with decomposition temperatures ranging from 278°C to 301°C [5]. The initial weight losses below 100°C are attributed to moisture evaporation, while actual degradation occurs at higher temperatures [5].
The influence of pH on stability extends beyond simple tautomerization effects. Under strongly acidic conditions (pH 2) and especially at pH values greater than 7, both tautomerism and racemization are significantly catalyzed [7]. This pH dependence has important implications for storage conditions and applications where pH control is essential [7].
Bond dissociation enthalpies and ionization energies have been calculated using high-level computational methods including CBS-QB3 and M06-2X functionals [8] [9]. These calculations provide quantitative measures of thermodynamic stability and predict the most favorable decomposition pathways under thermal stress [8] [9].
The tautomeric equilibrium position is influenced by substituent effects and molecular environment. For homofuraneol, a mixture of tautomers with unique keto-enol structures exists, comprising four structural isomers including their enantiomers [10]. The separation and characterization of these isomers have revealed distinct odor properties associated with different stereochemical configurations [10].
The solubility characteristics and phase behavior of 4-hydroxyfuran-2(5H)-thione are determined by the interplay between hydrophilic hydroxyl and carbonyl functionalities and the hydrophobic furanone ring system. These properties significantly influence the compound's applications and handling requirements [11] [12] [13].
Water solubility represents a key characteristic for many furanone derivatives. 4-Hydroxyfuran-2(5H)-one demonstrates good water solubility, which can be attributed to the presence of both hydroxyl and carbonyl groups that can form hydrogen bonds with water molecules [11]. The solubility is temperature-dependent, with increased solubility observed at elevated temperatures [11].
Organic solvent compatibility varies significantly among different solvents. Chloroform provides sparingly soluble conditions for many hydroxy-furanone derivatives [13]. In contrast, methanol offers slightly better solubility characteristics, while acetonitrile and dimethyl sulfoxide provide good to excellent solubility for most derivatives [11] [13]. Alcoholic solvents generally provide complete miscibility due to favorable hydrogen bonding interactions [11].
The phase behavior of furanone derivatives is influenced by intermolecular interactions and molecular packing effects. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the compound is partially miscible with water, with solubility measurements indicating approximately 176 g/L at 20°C [14]. This partial miscibility reflects the balance between hydrophilic and hydrophobic structural elements [14].
Physical state characteristics at room temperature vary among derivatives. 4-Hydroxyfuran-2(5H)-one exists as a solid at 20°C, appearing as white to light yellow crystalline powder [15] [11]. The melting point of 139-143°C indicates moderate intermolecular forces and reasonable thermal stability [15] [11]. Storage recommendations typically specify refrigerated conditions (0-10°C) to maintain stability [15].
The logarithmic partition coefficient (LogP) provides quantitative measures of lipophilicity. For 4-hydroxy-2,5-dimethyl-3(2H)-furanone, the LogP value of 0.76 indicates moderate lipophilicity [14]. This value suggests favorable distribution between aqueous and organic phases, which is important for biological applications [14].
Vapor pressure measurements indicate relatively low volatility for most hydroxy-furanone derivatives. For 5-hydroxy-4-propyl-2(5H)-furanone, vapor pressure values of 0.011-0.02 Pa at 20-25°C demonstrate limited volatility under ambient conditions [13]. This low volatility contributes to the stability of these compounds during storage and handling [13].
Surface tension measurements provide additional insights into intermolecular interactions. The surface tension of 59.89 mN/m at 1 g/L and 20°C for propyl-substituted derivatives indicates moderate surface activity [13]. These values reflect the amphiphilic nature of these compounds and their potential for interfacial applications [13].
pH-dependent stability affects solubility behavior under different conditions. The optimal pH range of 4-5 for minimal tautomerization corresponds to conditions where aqueous solutions maintain maximum stability [7]. Deviations from this pH range can lead to increased reactivity and potential degradation in solution [7].